Dimethomorph
Description
Contextualization of Dimethomorph (B118703) within the Fungicide Landscape
This compound is a systemic fungicide specifically targeting Oomycetes, a class of destructive plant pathogens often referred to as water molds. fao.orgpomais.com It is classified as a cinnamic acid amide (CAA) fungicide and belongs to Group 40 of the Fungicide Resistance Action Committee (FRAC) classification. fao.orgbasf.comcdms.net This classification highlights its distinct mode of action, which involves the disruption of fungal cell wall biosynthesis. fao.orgbasf.com This mechanism provides a crucial advantage in managing pathogens like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew), which can cause significant crop devastation. fao.orgkingelong.com.vn
As a morpholine (B109124) derivative, this compound exhibits protectant, curative, and antisporulant activities, allowing it to both prevent and treat infections while also inhibiting the spread of fungal spores. fao.orgbasf.comkingelong.com.vn Its systemic properties enable it to be absorbed and translocated within the plant, offering protection to new growth. pomais.combasf.com This makes it a valuable component in integrated pest management (IPM) programs, often used in rotation or combination with other fungicides to mitigate the development of resistance. pomais.comapvma.gov.aucanada.caagropages.com
Historical Development and Significance in Agricultural Mycology
This compound was developed by Shell Research Limited in the late 1980s and later became a key product for BASF. apsnet.org Its introduction marked a significant advancement in the control of Oomycete diseases, which were historically challenging to manage. The development of this compound provided a novel mode of action at a time when resistance to existing fungicides was a growing concern. apvma.gov.auapsnet.org
The primary significance of this compound in agricultural mycology is its specific and high efficacy against Oomycetes. unibo.it These pathogens are phylogenetically different from true fungi, rendering many traditional fungicides ineffective. unibo.it this compound's ability to inhibit cell wall formation in these organisms provided a much-needed tool for protecting vital crops such as potatoes, tomatoes, and grapes from devastating diseases. pomais.comkingelong.com.vnepa.gov Its unique mechanism also established it as an important rotational partner in fungicide programs to preserve the effectiveness of other chemical classes. canada.caagropages.compurdue.edu
Isomeric Considerations: E and Z Isomers in Research Focus
This compound is a mixture of two geometric isomers: the (E)-isomer and the (Z)-isomer, typically present in roughly equal proportions in the commercial product. fao.orgwho.int Research has demonstrated that the fungicidal activity is primarily associated with the (Z)-isomer. who.intfao.orgnih.gov However, due to the rapid interconversion of the isomers in the presence of light, the practical fungicidal performance of the mixture is effective. fao.orgnih.gov
The distinct biological activities of the E and Z isomers have been a significant area of scientific investigation. Studies have focused on the stereoselective synthesis of the more active (Z)-isomer to potentially enhance efficacy. nih.gov Furthermore, research into the environmental fate of this compound has shown that the degradation and transformation of the isomers can be stereoselective. For instance, in soil, the E:Z isomer ratio can shift over time, indicating different degradation rates for each isomer. apvma.gov.auresearchgate.netnih.gov Understanding the individual behavior of these isomers is critical for optimizing the performance and assessing the environmental profile of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBTYORWCCMPQP-JXAWBTAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017883 | |
| Record name | (Z)-Dimethomorph | |
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Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Merck Index] | |
| Record name | Dimethomorph | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9, Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500, Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L), Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 | |
| Record name | DIMETHOMORPH | |
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Density |
Bulk density: 1318 kg/cu m (20 °C) | |
| Record name | DIMETHOMORPH | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C), 7.39X10-6 mm Hg at 25 °C | |
| Record name | Dimethomorph | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHOMORPH | |
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Color/Form |
Colorless to grey crystalline powder | |
CAS No. |
113210-98-3, 110488-70-5 | |
| Record name | Dimethomorph Z | |
| Source | CAS Common Chemistry | |
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| Record name | Dimethomorph [ISO] | |
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| Record name | Dimethomorph, (Z)- | |
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| Record name | (Z)-Dimethomorph | |
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| Record name | dimethomorph (ISO); 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine | |
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| Record name | 2-Propen-1-one, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl) | |
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| Record name | DIMETHOMORPH, (Z)- | |
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| Record name | DIMETHOMORPH | |
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Melting Point |
127-148 °C, MP: 125-149 °C | |
| Record name | DIMETHOMORPH | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Insights into Dimethomorph Action
Elucidation of Fungal Cell Wall Disruption
Dimethomorph's primary mechanism of action involves the inhibition of cell wall biosynthesis in oomycetes. albaugh.comaceagrochem.com This interference with the formation of the cell wall is a key factor in its fungicidal effects. pomais.comelsevier.es Unlike many other fungicides that target processes like respiration or the synthesis of lipids, proteins, or nucleic acids, This compound (B118703) specifically disrupts the structural integrity of the oomycete cell. elsevier.es
Specificity towards Oomycete Cell Wall Biogenesis
The cell walls of oomycetes are biochemically distinct from those of true fungi, primarily composed of β-1,3-glucans and cellulose (B213188) rather than chitin. This unique composition makes them insensitive to many conventional fungicides. elsevier.es this compound, however, is highly effective due to its specific action on a crucial component of oomycete cell wall synthesis. elsevier.es It is classified as a Carboxylic Acid Amide (CAA) fungicide, a group known to inhibit cellulose synthesis. frac.info The proposed target is cellulose synthase, an enzyme essential for the production of cellulose microfibrils that provide structural support to the cell wall. albaugh.comfrac.info Specifically, research points to the PiCesA3 gene, which is involved in cellulose synthesis, as a key site of action. frac.info This targeted disruption of cellulose biogenesis leads to a weakened cell wall, ultimately causing cell lysis and death. cabidigitallibrary.org
Inhibition of Key Developmental Stages
This compound's interference with cell wall formation has profound effects on several critical stages of the oomycete life cycle, which are heavily dependent on the integrity of the cell wall. apsnet.org
This compound effectively inhibits the mycelial growth of various oomycete pathogens. apsnet.orgresearchgate.netresearchgate.net Mycelia are the vegetative, thread-like structures (hyphae) that constitute the main body of the organism and are responsible for nutrient absorption and colonization of the host plant. By disrupting cell wall synthesis, this compound prevents the normal extension and development of these hyphae. apsnet.org Studies have shown that even at low concentrations, this compound can significantly reduce mycelial growth in vitro. For instance, in Phytophthora infestans, the causal agent of late blight, 90% inhibition of mycelial growth was observed at a concentration of 0.3 µg/ml. apsnet.org Similarly, in Pseudoperonospora cubensis, the pathogen causing downy mildew on cucumber, a concentration of 2 mg L−1 was sufficient to inhibit mycelial growth on leaf disks. researchgate.nettind.io The inhibition of mycelial growth is a critical factor in the curative action of this compound, as it halts the progression of the disease within the plant tissue. apsnet.orgresearchgate.net
Sporangia are structures that produce and contain spores, playing a crucial role in the asexual reproduction and rapid spread of oomycete diseases. This compound demonstrates potent antisporulant activity, significantly reducing the production of sporangia. apsnet.orgresearchgate.net This effect is observed even when the fungicide is applied to established lesions, suggesting that the synthesis of sporangial walls is highly sensitive to this compound. apsnet.org In Phytophthora infestans and Pseudoperonospora cubensis, this compound diminished sporulation when applied to already infected tissues. apsnet.org For P. cubensis, a concentration of 2 mg L−1 was enough to inhibit sporangial production on leaf disks, while 25 mg L−1 was required on detached leaves. researchgate.nettind.io By suppressing sporangial production, this compound curtails the pathogen's ability to generate new inoculum, thereby limiting the secondary spread of the disease. apsnet.org
Oomycetes produce motile zoospores that can swim in water films to find new infection sites. Upon locating a suitable host surface, these zoospores undergo encystment, shedding their flagella and forming a cell wall to become a cystospore. This cystospore then germinates, producing a germ tube that penetrates the host tissue. mdpi.com this compound is highly effective at disrupting these early stages of infection. apsnet.orgmdpi.comresearchgate.net While it does not affect the release of zoospores from sporangia, it strongly inhibits zoospore encystment and the subsequent germination of cystospores. apsnet.orgresearchgate.netresearchgate.net In studies with Phytophthora infestans, 90% inhibition of cystospore formation from zoospores was achieved at a concentration of 0.06 µg/ml. apsnet.org The germination of these cystospores was also severely impaired, with almost no germ tube formation at concentrations of 0.03 µg/ml and above. apsnet.org This disruption is directly linked to the inhibition of cell wall formation during the encystment process, leading to lysis of the encysting zoospores. cabidigitallibrary.org
Comparative Analysis of Biochemical Targets within Oomycetes
This compound is part of the Carboxylic Acid Amides (CAA) group of fungicides, which also includes compounds like iprovalicarb, benthiavalicarb, and mandipropamid. frac.info These fungicides share a common mode of action, targeting cellulose synthesis in oomycetes. frac.info Cross-resistance studies have shown that isolates of Plasmopara viticola with reduced sensitivity to this compound also exhibit resistance to other CAA fungicides, suggesting they act on the same biochemical pathway. frac.infocabidigitallibrary.org
The primary biochemical target of CAA fungicides, including this compound, is believed to be cellulose synthase , an enzyme encoded by the CesA gene family. albaugh.comfrac.infounibo.it In oomycetes, multiple CesA genes have been identified. unibo.it Research on mandipropamid, another CAA fungicide, has pinpointed mutations in the PiCesA3 gene of Phytophthora infestans that confer resistance. frac.info This provides strong evidence that cellulose synthase is the direct target. While this compound and other CAA fungicides share this target, there may be subtle differences in their binding sites or affinity for the enzyme. apsnet.org For example, some mutants of Phytophthora melonis resistant to flumorph (B1672888) (another CAA) showed lower levels of resistance to this compound, indicating potential variations in their interaction with the target protein. apsnet.org
It is important to note that while the primary target is cellulose synthase, the fungicidal activity of this compound is specific to the (Z)-isomer. However, due to rapid interconversion between the (E)- and (Z)-isomers in the presence of light, this does not confer a practical advantage of one isomer over the other. nih.govalbaugh.com
Table 1: Effect of this compound on Different Developmental Stages of Oomycetes
| Developmental Stage | Pathogen | Observed Effect | Concentration | Reference |
|---|---|---|---|---|
| Mycelial Growth | Phytophthora infestans | 90% inhibition | 0.3 µg/ml | apsnet.org |
| Pseudoperonospora cubensis | Inhibition | 2 mg L⁻¹ | researchgate.nettind.io | |
| Sporangial Production | Phytophthora infestans | Reduced sporulation | - | apsnet.org |
| Pseudoperonospora cubensis | Inhibition | 2 mg L⁻¹ | researchgate.nettind.io | |
| Zoospore Encystment | Phytophthora infestans | 90% inhibition | 0.06 µg/ml | apsnet.org |
| Cystospore Germination | Phytophthora infestans | No germination | 0.06 µg/ml | apsnet.org |
| Lysis of Zoospores | Pseudoperonospora cubensis | Lysis | 5 mg L⁻¹ | researchgate.nettind.io |
Fungicidal Efficacy and Application Science
Spectrum of Activity against Oomycete Plant Pathogens
Dimethomorph (B118703) is specifically effective against oomycete pathogens of the Peronosporaceae family and the genus Phytophthora, though it does not control Pythium species. apsnet.orgalbaugh.commade-in-china.com It demonstrates efficacy against various growth stages of these fungi, including the inhibition of mycelial growth, cystospore germination, and zoospore encystment, although it does not appear to affect the discharge of zoospores from sporangia. mdpi.comapsnet.org
Efficacy against Downy Mildew Pathogens (e.g., Plasmopara viticola, Pseudoperonospora cubensis)
This compound has been extensively evaluated for its control of downy mildew diseases.
Against Plasmopara viticola , the causal agent of grapevine downy mildew, this compound shows significant efficacy. mdpi.comapsnet.org Research has demonstrated that it can completely inhibit the formation of sporangia on grape leaf disks inoculated up to 15 days after application. apsnet.org Dose-response studies on grapevine leaf disks revealed low ED95 values (the effective dose for 95% control) ranging from 0.25 to 1.15 µg/ml. apsnet.orgcabidigitallibrary.org Its protective and curative activities have been found to be as good as or better than formulations containing metalaxyl (B1676325) and mancozeb (B1675947). apsnet.orgapsnet.org
Against Pseudoperonospora cubensis , which causes downy mildew in cucurbits, this compound has proven effective in controlling both metalaxyl-sensitive (MS) and metalaxyl-resistant (MR) isolates. apsnet.org It strongly inhibits mycelial growth and sporangial production. researchgate.net However, its effectiveness can vary, and some studies have reported reduced efficacy or ineffectiveness in certain bioassays, suggesting the potential for resistance development in P. cubensis populations. apsnet.orgresearchgate.netactahort.orgapsnet.org
| Pathogen | Host Plant | Measurement | Value (µg/ml) | Reference |
|---|---|---|---|---|
| Plasmopara viticola | Grapevine | ED95 (Protective) | 0.25 - 1.15 | apsnet.org |
| Pseudoperonospora cubensis (MR isolate) | Melon | ED90 (Prophylactic) | 12.6 | apsnet.org |
| Pseudoperonospora cubensis (MS isolate) | Melon | ED90 (Prophylactic) | 21.8 | apsnet.org |
| Pseudoperonospora cubensis | Cucumber | Mycelial Growth Inhibition | 2.0 | researchgate.net |
| Pseudoperonospora cubensis | Cucumber | Zoospore Lysis | 5.0 | researchgate.net |
Efficacy against Late Blight and Rot Pathogens (e.g., Phytophthora infestans, Phytophthora cinnamomi)
This compound is widely utilized for managing diseases caused by Phytophthora species.
For Phytophthora infestans , the pathogen responsible for late blight in potatoes and tomatoes, this compound is effective against both metalaxyl-sensitive and metalaxyl-resistant field isolates. apsnet.orgmade-in-china.com It disrupts multiple stages of the pathogen's asexual life cycle, with the germination of cystospores and sporangia being particularly sensitive. nih.govresearchgate.net In vitro studies showed that 90% of both MS and MR isolates of P. infestans were inhibited by a this compound concentration of 0.3 µg/ml. apsnet.org However, similar to downy mildew pathogens, a decline in control efficacy has been observed in some regions over time. ppjonline.org
Regarding Phytophthora cinnamomi , a destructive pathogen causing root and stem rot in a wide range of plants, this compound has shown efficacy in controlling stem infections on species like Rhododendron and Eucalyptus when applied as a soil drench. publish.csiro.au It has also been effective in controlling P. cinnamomi root rot in avocado, with performance comparable to or better than other fungicides like fosetyl-Al and metalaxyl at certain concentrations. avocadosource.com Similarly, it has demonstrated effectiveness against Phytophthora root rot on boxwood caused by P. nicotianae and P. cinnamomi. ashs.org
| Pathogen | Host Plant | Measurement | Value (µg/ml) | Reference |
|---|---|---|---|---|
| Phytophthora infestans (MS & MR isolates) | N/A (In vitro) | ED90 (Mycelial Growth) | 0.3 | apsnet.org |
| Phytophthora infestans | N/A (In vitro) | MIC (Mycelial Growth) | 0.5 - 1.0 | ppjonline.org |
| Phytophthora infestans | N/A (In vitro) | EC50 (Cyst Germination) | <0.20 | researchgate.net |
| Phytophthora infestans | Potato | 100% Colony Growth Inhibition | 50 | cabidigitallibrary.org |
| Phytophthora cinnamomi | Avocado | Effective Control (Root Drench) | 10 - 100 | avocadosource.com |
Protective, Curative, and Antisporulant Activities
This compound exhibits a versatile range of activities against oomycete pathogens, functioning as a protective, curative, and antisporulant agent. sineria.comnih.govagropages.com
Protective Activity: When applied before infection (prophylactically), this compound provides strong protection against disease development. cabidigitallibrary.orgagropages.com In studies on cucumber downy mildew, it demonstrated 100% efficacy when applied up to 7 days before inoculation. researchgate.net This protectant action is a key feature for its use in disease management programs. agropages.com
Curative Activity: this compound also possesses curative, or post-infection, properties, meaning it can inhibit the pathogen even after infection has occurred. apsnet.orgresearchgate.net Research on P. cubensis showed an efficacy of 67.1% when applied one day after inoculation. researchgate.net Similarly, it can partially protect potatoes against late blight when applied one day after the pathogen. apsnet.org However, curative applications generally require higher concentrations than protective ones and lose effectiveness as the time from infection increases. nih.gov
Antisporulant Activity: A significant characteristic of this compound is its ability to reduce or inhibit the sporulation of the pathogen on infected tissues. apsnet.orgadama.comeagrostore.com This action is crucial for limiting the secondary spread of the disease within a crop and to neighboring fields. eagrostore.com When applied to established late blight lesions on potato leaves, this compound significantly reduced sporangial production in a dose-dependent manner. nih.gov This effect has also been documented for P. cubensis, where it diminished sporulation on infected cucumber tissues. apsnet.org
| Activity Type | Pathogen | Host Plant | Observed Effect | Reference |
|---|---|---|---|---|
| Protective | Pseudoperonospora cubensis | Cucumber | 100% disease control when applied 1-7 days before inoculation. | researchgate.net |
| Curative | Pseudoperonospora cubensis | Cucumber | 67.1% efficacy when applied 1 day after inoculation. | researchgate.net |
| Curative | Plasmopara viticola | Grapevine | Inhibited sporangia production on leaves sprayed 9 days after inoculation. | apsnet.org |
| Antisporulant | Phytophthora infestans | Potato | Reduced sporangial production when applied to established lesions. | nih.gov |
| Antisporulant | Pseudoperonospora cubensis | Cucumber | Diminished sporulation on normally developed infected tissue. | apsnet.org |
Systemic and Translocational Characteristics
The movement of this compound within the plant is characterized as locally systemic, with specific translocation pathways. apsnet.orgagropages.comzenithcropsciences.com
Xylem System Translocation and Intraleaf Redistribution
This compound is absorbed by the plant and can be translocated acropetally (upwards) in the xylem. researchgate.netadama.comcoresta.org When applied as a soil drench, it can be taken up by the roots and transported to the foliage, providing protection against diseases like late blight in tomatoes. apsnet.org Application to the stem surface has also been shown to provide excellent control of foliar diseases. apsnet.org
However, research indicates that this compound does not typically translocate from one leaf to another in either an acropetal or basipetal (downward) direction. apsnet.orgresearchgate.net Treated leaves are protected, but untreated leaves on the same plant remain susceptible. apsnet.org This suggests that while it is xylem-mobile from the roots or stem, its movement following foliar application is primarily confined within the treated leaf. This is often described as local systemic activity or intraleaf redistribution, where the compound moves within the leaf tissue, including towards the leaf tip. apsnet.orgalbaugh.comzenithcropsciences.com There are conflicting reports on root uptake efficiency between different plant species; for instance, soil drench applications that protected tomatoes failed to protect cucumbers from downy mildew, suggesting differences in uptake or translocation. apsnet.orgresearchgate.net
Adaxial to Abaxial Leaf Surface Penetration
This compound exhibits excellent translaminar activity, meaning it can penetrate the leaf tissue and move from the treated surface to the untreated opposite surface. apsnet.orgsineria.comagropages.comzenithcropsciences.com This is a critical attribute for effective disease control, as it allows the fungicide to reach pathogens on the underside (abaxial surface) of the leaf even when the spray is applied only to the upper side (adaxial surface). nih.gov
Studies on potato plants infected with P. infestans and cucumber plants infected with P. cubensis have confirmed this translaminar movement. apsnet.org The fungicide was found to be quite efficiently transported across the leaf blade. apsnet.org However, a higher concentration is often required to achieve the same level of control on the untreated surface compared to the directly treated surface. apsnet.org For example, one study calculated the ratio of efficacy (ED90) for adaxial versus abaxial application to be 1:2.2 for cucumber and 1:4 for potato, indicating that a higher dose was needed for equivalent control via translaminar action in potato. apsnet.org
| Application Surface | Inoculation Surface | ED90 (µg/ml) | Reference |
|---|---|---|---|
| Adaxial (Upper) | Adaxial (Upper) | 10.6 | apsnet.org |
| Adaxial (Upper) | Abaxial (Lower) | 23.1 | apsnet.org |
Residual Activity and Persistence on Plant Surfaces
This compound provides prolonged residual activity on plant surfaces, which is a key attribute for its protective fungicidal action. Studies have demonstrated that it can offer strong protection for extended periods after application. For instance, a remarkable persistence on potato foliage was observed, with significant protection against late blight for up to nine days after a single application. apsnet.org Other research has noted a residual activity lasting for up to 15 days. apsnet.org
The persistence of a pesticide is often quantified by its half-life (t½), the time it takes for 50% of the initial amount to degrade. The half-life of this compound on plant foliage varies depending on the plant species and environmental conditions. In hydroponically-grown tomatoes, the parent compound had a calculated half-life of approximately 13 days in the leaves and stems after the cessation of treatment. fao.org Field studies have reported a range of half-life values on different crops.
Table 1: Half-life of this compound on Various Plant Leaves
| Crop | Half-life (days) | Source(s) |
|---|---|---|
| Potato Leaves | 2.65 - 4.20 | researchgate.net |
| Squash Leaves | 4.9 | nih.gov |
| Ginseng Leaves | 9.13 - 16.35 | spkx.net.cn |
| Lychee | 6.4 - 9.2 | mdpi.com |
| Tomato (in hydroponic system) | ~13 | fao.org |
Photodegradation, or breakdown by sunlight, contributes to the dissipation of this compound from plant surfaces, although it does so slowly. apvma.gov.au In laboratory settings under continuous illumination, the estimated half-life (DT50) for photodegradation was between 25 and 28 days. fao.org The process of photodegradation also causes a rapid interconversion of the (E)- and (Z)-isomers of this compound. fao.org
Formulations and Co-formulation Strategies
This compound is available in several commercial formulations to suit different application needs and equipment. fao.org These formulations are designed to ensure effective delivery and coverage of the active ingredient on the target crop. Common types include:
Wettable Powders (WP): These are solid, fine powder formulations that are mixed with water to form a suspension for spraying. dataintelo.comcabidigitallibrary.org Products like Acrobat MZ 69 WP contain this compound in this form, often in combination with another fungicide. fao.orgapvma.gov.au
Water Dispersible Granules (WDG): This formulation consists of granules that readily disperse in water to form a suspension. dataintelo.com WDG formulations, such as this compound 80% WDG, are noted for reducing dust exposure for applicators compared to wettable powders. dataintelo.comyougebiotech.com
Suspension Concentrates (SC): These are stable suspensions of the solid active ingredient in a liquid, usually water-based. fao.orgcabidigitallibrary.org This liquid formulation is easily measured and mixed. Forum Fungicide is an example of a suspension concentrate. canada.ca
To enhance the spectrum of activity and manage the risk of fungicide resistance, this compound is frequently co-formulated with other fungicides. apvma.gov.auyougebiotech.com These combinations can produce synergistic effects, where the combined efficacy is greater than the sum of the individual components.
Mancozeb: this compound is very commonly combined with mancozeb, a broad-spectrum, multi-site contact fungicide. apvma.gov.ausag.gob.cl This combination, found in products like Acrobat® MZ, merges the locally systemic and translaminar properties of this compound with the protective surface action of mancozeb. sag.gob.clbasf.co.nz While mancozeb prevents spore germination on the leaf surface, this compound can act on the fungus inside the leaf tissue. zenithcropsciences.com This dual-action strategy is a cornerstone of resistance management programs, as it targets the pathogen at multiple stages and with different modes of action. apvma.gov.ausag.gob.cl The synergistic effect of this combination has been noted to provide better control of diseases like Phytophthora infestans. made-in-china.com
Pyraclostrobin (B128455): Co-formulations of this compound with pyraclostrobin, a strobilurin (QoI) fungicide, are also utilized. sineria.com Pyraclostrobin inhibits fungal respiration and has systemic and translaminar properties. sineria.com Products combining these two active ingredients aim to provide broad-spectrum control with both preventative and curative activity. chema.com.eg A patent for a suspension concentrate containing this compound and pyraclostrobin in a 2:1 ratio claims that this specific combination results in a notable synergistic effect for controlling diseases like downy mildew, which is not achieved at other ratios. google.com This synergy enhances the sterilizing effect and prolongs the duration of control. google.com
Mechanisms of Resistance and Resistance Management Strategies
Analysis of Dimethomorph (B118703) Resistance Development in Target Pathogens
The risk and incidence of resistance to this compound vary significantly among target pathogens. While laboratory studies have successfully induced moderately resistant mutants of Phytophthora capsici and Phytophthora infestans through chemical or UV mutagenesis, the development of resistance in field populations has followed different trajectories. nzpps.orgnih.govnih.gov
In the case of Phytophthora infestans, the causal agent of potato late blight, field resistance to this compound is rare. apsnet.orgresearchgate.netresearchgate.net Monitoring studies over several years in various regions have found that most field isolates remain fully sensitive to CAA fungicides. nzpps.org Research indicates that this compound-resistant strains of P. infestans often exhibit reduced fitness, such as slower growth rates and decreased infectivity, which likely hinders their proliferation and survival in the field compared to wild-type populations. nih.govresearchgate.netresearchgate.net This biological cost associated with resistance is a key factor in the low field-level risk. nih.govresearchgate.net
Conversely, resistance in Plasmopara viticola, the pathogen causing grapevine downy mildew, is a more significant issue. The first CAA-resistant strains were identified in France in 1994, and they have since been detected in numerous other European and Asian countries. mdpi.com In certain regions, isolates resistant to all CAA fungicides can be found, demonstrating a clear positive cross-resistance within this chemical group. nzpps.org
Table 1: this compound Resistance Development in Key Oomycete Pathogens
| Pathogen | Common Disease | Field Resistance Status | Laboratory-Induced Resistance | Notes |
|---|---|---|---|---|
| Phytophthora infestans | Potato & Tomato Late Blight | Low/Rare. apsnet.orgresearchgate.net Resistant isolates often show reduced fitness. nih.govresearchgate.net | Moderately resistant mutants generated via mutagenesis. nih.govnih.gov Adaptation through repeated culturing shows limited success. nih.govnih.gov | Risk of resistance development is considered low to medium. nzpps.orgnzpps.org |
| Plasmopara viticola | Grapevine Downy Mildew | Documented in multiple countries since the 1990s. mdpi.com | Not a primary focus of recent studies; field resistance is the main concern. | Positive cross-resistance among all CAA fungicides is evident. nzpps.org |
| Phytophthora capsici | Pepper Blight | N/A (Focus on lab studies) | Moderately resistant mutants induced via chemical mutagenesis. nzpps.orgnih.gov | Adaptation through repeated exposure was unsuccessful in inducing resistance. nih.gov |
Molecular Basis of Resistance in Oomycetes
Research has identified the molecular underpinnings of resistance to CAA fungicides, including this compound. The target site for these fungicides is cellulose (B213188) synthase, a crucial enzyme for cell wall biosynthesis in oomycetes. biorxiv.orgpreprints.org
Resistance is conferred by specific mutations in the cellulose synthase 3 gene (CesA3). In Plasmopara viticola, a single mutation in the CesA3 gene was found to be responsible for resistance. biorxiv.org More recently, similar findings have been confirmed in Phytophthora infestans, where resistance is associated with a specific amino acid substitution, G1105S, in the PiCesA3 gene. biorxiv.org The development of molecular tools like droplet digital PCR (ddPCR) now allows for the rapid screening of P. infestans populations to detect the presence of this resistance allele. biorxiv.org
Inheritance studies have shown that the gene(s) for resistance to CAA fungicides are typically inherited in a recessive manner. biorxiv.orgnzpps.org This means that when a sensitive and a resistant isolate undergo sexual recombination, the entire first generation (F1) of progeny is sensitive. Resistance only reappears in a small fraction of the subsequent F2 generation, a genetic trait that can slow the spread of resistance in sexually reproducing pathogen populations. nzpps.org
Cross-Resistance Profiles with Other Fungicide Classes (e.g., Phenylamides)
A critical aspect of resistance management is understanding cross-resistance patterns. There is no cross-resistance between this compound (a CAA fungicide, FRAC Group 40) and phenylamide fungicides (e.g., metalaxyl (B1676325), mefenoxam; FRAC Group 4). nzpps.orgresearchgate.netfrac.infoapsnet.org This is because they have different modes of action; phenylamides inhibit ribosomal RNA polymerase, a completely different target from the cellulose synthase inhibited by CAAs. wur.nl This lack of cross-resistance makes this compound a valuable tool for controlling oomycete populations that have already developed resistance to phenylamides. apsnet.orgapsnet.org
However, there is a clear and positive cross-resistance profile among all members of the CAA fungicide group. nzpps.orgfrac.info This means that a pathogen population that develops resistance to this compound will also be resistant to other CAA fungicides such as iprovalicarb, benthiavalicarb, and mandipropamid. apsnet.orgnzpps.org Therefore, rotating between different CAA fungicides is not a valid resistance management strategy.
Integrated Pest Management (IPM) Approaches for Resistance Mitigation
Given the site-specific action of this compound, its long-term viability depends on its inclusion within a comprehensive Integrated Pest Management (IPM) program. pomais.comcdms.netfao.org IPM strategies aim to use multiple tactics to manage diseases, minimize selection pressure, and delay the development of fungicide resistance. fao.orgirac-online.org
Fungicide rotation is a cornerstone of resistance management. To mitigate the risk, this compound should be applied in a planned rotation or alternation with fungicides from different FRAC groups that have different modes of action. preprints.orgnzpps.orgcdms.net Applying this compound repeatedly without rotation significantly increases the selection pressure for resistant individuals within the pathogen population. cdms.net
Guidelines from regulatory bodies and resistance action committees typically recommend limiting the number of sequential applications of any Group 40 fungicide before rotating to a fungicide from a different group. nzpps.orgcdms.net For example, a program might allow a maximum of two consecutive applications of a CAA fungicide before requiring a switch to a non-CAA product. nzpps.org
To further reduce the risk of resistance, this compound is frequently available in co-formulations with a protectant, multi-site fungicide. fao.org Common partners include dithiocarbamates like mancozeb (B1675947) or other broad-spectrum fungicides like chlorothalonil (B1668833). fao.orgnzpps.orgresearchgate.netapvma.gov.au
These multi-site fungicides act on several different metabolic pathways within the pathogen, making the simultaneous development of resistance to both active ingredients extremely unlikely. The protectant partner in the co-formulation helps to control any pathogen individuals that might be less sensitive to this compound, thereby delaying the selection of resistant strains. researchgate.netapvma.gov.au Using these pre-mixed products is a highly effective and convenient built-in resistance management strategy. researchgate.net
Table 2: Examples of this compound Co-formulations for Resistance Management
| Product Trade Name Example | Co-formulating Active Ingredient | Fungicide Class of Partner | Rationale for Co-formulation |
|---|---|---|---|
| Acrobat MZ, Acrobat Plus | Mancozeb | Dithiocarbamate (FRAC Group M3) | Combines systemic (this compound) and protectant, multi-site (mancozeb) activity to reduce resistance risk. fao.orgresearchgate.netapvma.gov.au |
| Forum Plus | Chlorothalonil | Chloronitrile (FRAC Group M5) | Provides two different modes of action to combat a broader spectrum of the pathogen population and manage resistance. fao.orgnzpps.org |
| Zampro® | Ametoctradin | QoSI (FRAC Group 45) | A mixture of two different site-specific fungicides to provide enhanced control and as a resistance management tactic. nzpps.org |
| Companion | Carbendazim + Mancozeb | Benzimidazole (FRAC Group 1) + Dithiocarbamate (FRAC Group M3) | While not a this compound co-formulation, this illustrates the common strategy of mixing systemic and protectant fungicides. researchgate.net |
Environmental Fate and Degradation Pathways
Degradation in Soil Ecosystems
The dissipation of dimethomorph (B118703) in terrestrial environments is primarily governed by microbial activity, with factors such as soil type, temperature, and moisture content influencing its degradation rate.
Microbial metabolism is the principal mechanism for the degradation of this compound in soil. epa.gov Studies conducted under sterile conditions have shown that this compound is stable, with approximately 90% of the parent compound remaining after four months. In contrast, in comparable non-sterile soil, only 36% of the initial amount was present, indicating that microbial action is the major driver of its breakdown. fao.org The degradation process involves the mineralization of the compound to carbon dioxide. nih.gov In one study, after 121 days, mineralization to carbon dioxide accounted for 30.9% when the morpholine (B109124) ring was labeled with ¹⁴C and 22.6% when the chlorophenyl ring was labeled. nih.gov
Under aerobic conditions, this compound is considered to be moderately persistent in soil. epa.gov Laboratory studies have reported aerobic soil metabolism half-lives ranging from 47 to 117 days. epa.govfao.org Field studies have shown a wider range of half-lives, from 10 to 61 days, depending on the specific environmental conditions. fao.orgfao.org The variability in half-life is influenced by factors such as soil composition, with one study noting that in an atypical acidic sandy soil (pH 3.5, 99% sand), 86% of the applied this compound remained after 120 days. fao.org Another study observed half-lives of 11.5 to 18.5 days in soil under field conditions. nih.gov
Table 1: Aerobic Soil Metabolism Half-life of this compound
| Study Type | Half-life (Days) | Reference |
|---|---|---|
| Laboratory | 47 - 90 | fao.org |
| Laboratory | 66 and 117 | epa.gov |
| Field | 10 - 61 | fao.orgfao.org |
| Field | 11.5 - 18.5 | nih.gov |
| Microcosm Laboratory | 20 ± 3 | bohrium.com |
As this compound degrades in soil, a significant portion of its residues become unextractable, meaning they are bound to the soil matrix and cannot be removed by conventional extraction methods. fao.org The formation of these unextracted residues increases over time as the concentration of extractable this compound decreases. fao.orgfao.org After 121 days, unextracted residues can account for up to 56% of the applied radioactivity. nih.gov Specifically, studies have shown that these residues accounted for 50% with a ¹⁴C-morpholine-label and 56% with a ¹⁴C-chlorophenyl-label after this period. nih.gov
This compound is a mixture of E and Z isomers. fao.org In soil, the ratio of these isomers can change over time. fao.org Typically, the initial E:Z ratio is approximately 50:50. fao.org Studies have observed a shift in this ratio, with the proportion of the Z-isomer increasing over time. After 60 to 90 days, the ratio can shift to about 40:60, and after 180 days, it can reach approximately 30:70. fao.orgfao.org This indicates that the E-isomer degrades more rapidly than the Z-isomer under aerobic soil conditions. fao.org
Table 2: Isomeric Ratio (E:Z) of this compound in Soil Over Time
| Time After Application | Approximate E:Z Ratio | Reference |
|---|---|---|
| Initial | 50:50 | fao.org |
| 60 - 90 days | 40:60 | fao.orgfao.org |
| 180 days | 30:70 | fao.orgfao.org |
This compound exhibits low to medium mobility in soil. nih.govorst.edu Adsorption studies in various soil types have indicated that it has a tendency to bind to soil particles, which limits its potential to leach into groundwater. epa.gov The organic carbon partition coefficient (Koc) values, a measure of the tendency of a substance to bind to soil organic matter, have been reported to be in the range of 290 to 566, classifying it as moderately mobile. epa.gov Field studies have confirmed that this compound residues are primarily detected in the top 10 cm of the soil. fao.org
Transformation in Aquatic Environments
In aquatic systems, the transformation of this compound is influenced by processes such as hydrolysis and photolysis.
This compound is stable to hydrolysis at various pH levels. epa.gov Studies conducted at pH 4, 7, and 9 showed no significant degradation even after prolonged incubation at elevated temperatures. epa.gov
Photochemical degradation is a potential pathway for the transformation of this compound in sunlit surface waters. nih.gov While direct photolysis is considered less important, indirect photolysis, mediated by hydroxyl radicals (OH) and chromophoric dissolved organic matter (CDOM), plays a a more significant role. nih.gov The half-life of this compound in water due to photochemical processes can vary from a few days to several months, depending on environmental conditions such as water depth, season, and the concentration of dissolved organic carbon. nih.gov Under conditions of shallow water with low dissolved organic carbon and high nitrate (B79036) and/or nitrite (B80452) concentrations, photochemistry can be an important attenuation pathway. nih.gov The transformation of this compound through these pathways can lead to the formation of several intermediate products, including N-formylmorpholine, 4-chloroacetophenone, and 4-chlorobenzoic acid. nih.gov
Photochemical Degradation Processes in Surface Waters
The half-life of this compound in water due to photochemical processes can vary widely, from a few days to several months. nih.gov This variation is dependent on environmental conditions such as water depth, season, and water chemistry. nih.gov Under conditions favorable to photochemistry, such as in shallow, sunlit water bodies during summer, degradation can be a primary route for this compound attenuation. nih.gov During phototransformation, the ratio of the E and Z isomers can shift, typically favoring the more fungicidally active Z isomer. apvma.gov.au
Identification of Phototransformation Intermediates
The degradation of this compound through photochemical reactions leads to the formation of several intermediate compounds. Studies have identified a number of these phototransformation products. Key intermediates formed during the reaction between this compound and triplet states of chromophoric dissolved organic matter include N-formylmorpholine, 4-chloroacetophenone, and 4-chlorobenzoic acid. nih.gov Further degradation of these intermediates can occur. For instance, 2-morpholino-2-oxoacetaldehyde can hydrolyze to form 1-formylmorpholine, and 4-chlorophenyl 3,4-dimethoxyphenyl methanone (B1245722) can be metabolized into 4-chloroacetophenone and veratrole. researchgate.net The latter can then be oxidized to muconic acid via catechol, while 4-chloroacetophenone may transform into 4-chlorobenzoic acid and subsequently into benzoic acid. researchgate.net
Influence of Environmental Parameters on Aquatic Lifetime
The persistence of this compound in aquatic systems is heavily influenced by various environmental parameters. Water chemistry, in particular, plays a crucial role in determining the dominant degradation pathway. nih.gov
Dissolved Organic Carbon (DOC): The concentration of DOC is a key factor. In waters with low levels of DOC, the degradation pathway dominated by hydroxyl radicals is favored. nih.gov Conversely, in waters rich in DOC, the reaction with the triplet states of chromophoric dissolved organic matter ((3)CDOM*) becomes the more prominent degradation route. nih.gov High concentrations of DOC can inhibit the bioavailability of certain chemicals to aquatic organisms, which may indirectly affect biodegradation rates. nih.gov
Nitrate and Nitrite: High concentrations of nitrate and/or nitrite in the water can also contribute to the photochemical degradation of this compound, particularly in shallow water bodies during summer. nih.gov
Water Depth and Season: The depth of the water body and the season affect the amount of sunlight penetrating the water, which directly influences the rate of photochemical reactions. Shallower waters and summer months with more intense sunlight lead to shorter degradation lifetimes for this compound. nih.gov
Hydrolytic Stability Across pH Ranges
This compound is considered to be stable to hydrolysis under a range of environmental pH conditions. epa.govnih.gov Studies have shown that it does not readily break down in water in the absence of light. One study investigating its stability at elevated temperatures (70 °C) over 10 weeks found only minimal degradation. fao.org At pH 4, 7, and 9, a maximum of 6.1% of the initial amount degraded into unidentified polar residues. fao.org This high level of hydrolytic stability indicates that hydrolysis is not a significant degradation pathway for this compound in the environment. epa.govnih.gov
| pH | Maximum Degradation (%) | Resulting Residues |
|---|---|---|
| 4 | 6.1 | Polar (unidentified) |
| 7 | 6.1 | Polar (unidentified) |
| 9 | 6.1 | Polar (unidentified) |
Metabolization in Plant Systems
When applied to crops, this compound can be taken up and metabolized by the plants, although the extent of this metabolism is generally not extensive. nih.gov
Primary and Secondary Metabolic Pathways
The metabolism of this compound in plants follows a common pattern across different species. fao.org The parent compound, this compound itself, is typically the most significant residue found in plant commodities. fao.org
Primary Metabolic Pathway (Demethylation): The main transformation process is the demethylation of one of the two methoxy (B1213986) groups on the dimethoxyphenyl ring. nih.govfao.org This process, which involves the removal of a methyl group (CH3), results in the formation of metabolites such as Z67 and Z69. fao.orgwikipedia.org In grapes, demethylation leads to the formation of metabolites M550F007 and its glucoside, M550F002, while in potato peel, metabolite M550F006 has been identified. nih.gov
Secondary Metabolic Pathway (Hydrolysis): A less significant metabolic route is the hydrolysis of the this compound molecule, which can form the metabolite Z7. fao.org
Residue Profile and Translocation within Plant Tissues
The distribution and persistence of this compound residues in plants depend on the method of application.
Residue Profile: Following foliar application, the majority of the residue is the unchanged parent this compound, which is found mostly on the surface of the plant. fao.orgfao.org In crops like potatoes, residues that are present in the tubers are found almost entirely in the peel. fao.org Similarly, in lychee, the concentration of residues is significantly lower in the pulp compared to the whole fruit, indicating that most of the residue is localized in the peel. nih.gov
Translocation: When applied to the foliage, this compound penetrates the leaf surface and exhibits translaminar movement (movement from the upper to the lower leaf surface) and local systemicity. fao.orgbasf.com However, there is negligible translocation from the leaves to other parts of the plant, such as fruits or tubers. fao.org In contrast, when this compound is present in the soil or a hydroponic solution, it can be taken up by the plant's roots and translocated systemically throughout the plant, including to the leaves and stems. fao.orgpomais.com
The persistence of this compound varies between different plant parts and environmental conditions. Studies on potatoes have shown half-lives ranging from 2.65 to 4.20 days in leaves and 1.79 to 3.71 days in tubers. researchgate.netresearchgate.net
| Location | Half-life in Leaves (days) | Half-life in Tubers (days) | Half-life in Soil (days) |
|---|---|---|---|
| Xinjiang, China | 3.47 | 2.00 | 9.00 |
| Liaoning, China | 4.20 | 3.71 | 8.88 |
| Guangxi, China | 2.65 | 1.79 | 4.62 |
Analytical Methodologies for Dimethomorph Detection and Quantification
The accurate detection and quantification of dimethomorph (B118703) in various samples are crucial for regulatory compliance and research. Chromatographic techniques, particularly when coupled with mass spectrometry, are the primary methods employed for the analysis of this compound residues and formulations.
Chromatographic Techniques for Residue Analysis
Residue analysis of this compound, which exists as a mixture of (E)- and (Z)-isomers, is predominantly carried out using high-resolution chromatographic methods. fao.org These techniques are essential for separating the analyte from complex sample matrices and achieving the low detection limits required for monitoring maximum residue levels (MRLs).
Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of this compound residues, offering high selectivity and sensitivity. researchgate.netakjournals.com
Sample Preparation and Cleanup Procedures (e.g., GPC, SPE, Liquid-Liquid Partitioning)
Effective sample preparation is critical for accurate GC-MS/MS analysis, especially in complex matrices like hops, which contain resins and oils that can interfere with detection. acs.org A multi-step cleanup procedure is often necessary to isolate this compound from these interfering substances. A common workflow includes:
Extraction: Samples are typically homogenized and extracted with an organic solvent such as acetone. acs.org
Liquid-Liquid Partitioning: The initial extract undergoes partitioning, for example, between acetone/water and dichloromethane (B109758), to separate the analyte into the organic phase. fao.org
Gel Permeation Chromatography (GPC): Automated GPC is utilized to remove high-molecular-weight compounds like waxes, oils, and pigments. acs.orgnih.govacs.org
Solid Phase Extraction (SPE): Further purification is achieved using SPE cartridges. A sequence involving Florisil column cleanup followed by an aminopropyl SPE cartridge has proven effective for analyzing this compound in dried hops. acs.orgnih.govacs.org
For less complex matrices like certain vegetables, a simplified single-step extraction with dichloromethane may be sufficient, eliminating the need for extensive cleanup when using the highly selective GC-MS/MS detection method. researchgate.netakjournals.com
Application in Complex Matrices (e.g., Hops, Vegetables)
The application of GC-MS/MS for this compound analysis has been validated in various challenging matrices. In dried hops, a method involving extensive cleanup (liquid-liquid partitioning, GPC, and SPE) achieved a limit of quantitation (LOQ) of 0.10 ppm and a limit of detection (LOD) of 0.045 ppm. acs.orgnih.govacs.org
In vegetables such as tomato, cucumber, and onion, a more streamlined method using a single dichloromethane extraction followed by GC-MS/MS determination has been successfully applied. researchgate.netakjournals.com This approach demonstrated limits of detection and quantification below 10 µg/kg for all three matrices. researchgate.netakjournals.com The superior selectivity of GC-MS/MS over single mass spectrometry (GC-MS/SIM) is crucial in these cases, as it can effectively discriminate between the target analyte and co-extracted matrix components. researchgate.net
Table 1: Recovery Rates of this compound using GC-MS in Different Matrices
| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (%) | Source |
| Dried Hops | 0.1 ppm | 79 - 103 | Not Specified | acs.orgnih.gov |
| Dried Hops | 1.0 ppm | 79 - 103 | Not Specified | acs.orgnih.gov |
| Dried Hops | 5.0 ppm | 79 - 103 | Not Specified | acs.orgnih.gov |
| Dried Hops | 20.0 ppm | 79 - 103 | Not Specified | acs.orgnih.gov |
| Vegetables (Tomato, Cucumber, Onion) | 10 µg/kg | 81 - 96 | ≤ 9 | researchgate.netakjournals.com |
| Vegetables (Tomato, Cucumber, Onion) | 100 µg/kg | 81 - 96 | ≤ 9 | researchgate.netakjournals.com |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly effective technique for the determination of this compound residues in a variety of food and environmental samples. nih.gov It is particularly suitable for analyzing the polar nature of this compound and its isomers. The final determination is typically performed by monitoring two specific mass transitions; for instance, the transition m/z 388 → 301 can be used for quantification, while m/z 388 → 165 serves for confirmatory purposes. epa.govfao.org
Extraction and Purification Protocols for Plant Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient extraction and cleanup procedure for the analysis of pesticide residues, including this compound, in plant matrices. nih.govnih.gov This approach integrates extraction and cleanup into a streamlined process, reducing solvent usage and analysis time. nih.gov
A typical QuEChERS protocol for a plant matrix like lychee involves:
Homogenizing the sample with acetonitrile (B52724) for extraction.
Adding partitioning salts (e.g., QuEChERS EN 15662 salts) to induce phase separation. nih.gov
Performing a cleanup step using dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering matrix components like fats and pigments. nih.gov
This method has been successfully validated for analyzing this compound in lychee and soil, with excellent precision (RSD < 4.0%) and recovery rates (82% to 102%). scientific.netmdpi.com For certain matrices, such as water, direct injection onto the LC-MS/MS system may be possible without any sample preparation. epa.gov
Table 2: Performance of LC-MS/MS Methods for this compound Analysis
| Matrix | Extraction Method | LOQ | LOD | Recovery (%) | Source |
| Food of Plant Origin | Not Specified | 0.005 mg/kg | Not Specified | Not Specified | nih.gov |
| Soil | QuEChERS | Not Specified | 0.004 mg/kg | 82 - 102 | scientific.net |
| Lychee | QuEChERS | Not Specified | Not Specified | Meets standard validation requirements | nih.gov |
| Animal Products (Muscle, Liver, etc.) | Acetonitrile/n-hexane extraction, SPE cleanup | 0.01 mg/kg | Not Specified | 70 - 110 | fao.orgmhlw.go.jp |
High-Performance Liquid Chromatography (HPLC) for Formulation Analysis
While MS-based methods are preferred for residue analysis due to their sensitivity and selectivity, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and reliable method for the quantitative analysis of this compound in pesticide formulations. cipac.orgresearchgate.net This method is suitable for quality control of technical concentrates (TC), wettable powders (WP), water-dispersible granules (WG), and dispersible concentrates (DC). cipac.org
The analysis typically involves dissolving the formulation in a solvent like acetonitrile and separating the components on a reversed-phase column (e.g., C18). cipac.orgresearchgate.net Isocratic elution with a mobile phase, such as a mixture of acetonitrile and water, is commonly used. cipac.org Quantification is achieved by comparing the peak area of this compound in the sample to that of an external standard, with UV detection typically set around 230-243 nm. cipac.orgresearchgate.net
Table 3: Example HPLC Conditions for this compound Formulation Analysis
| Parameter | Condition | Source |
| Column | Beckman C-18 (5 µm x 150 mm x 4.6 mm) | researchgate.net |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) | researchgate.net |
| Flow Rate | 1.2 mL/min | researchgate.net |
| Detection | UV at 230 nm | researchgate.net |
| Retention Time | 6.21 minutes | researchgate.net |
Method Validation Parameters
Method validation is a critical process that confirms that an analytical procedure is suitable for its intended purpose. For this compound, as with other agrochemicals, this involves evaluating specific parameters to ensure the reliability, accuracy, and precision of the data generated. These parameters are essential for regulatory compliance and for ensuring that residue levels in various matrices can be accurately determined.
Recovery is a measure of the accuracy of an analytical method, representing the proportion of the known amount of an analyte that is successfully measured. Reproducibility, often expressed as the relative standard deviation (RSD), indicates the precision of the method when repeated under the same conditions. High recovery rates and low RSD values are indicative of an efficient and reliable method.
Several studies have validated methods for this compound quantification across different matrices, demonstrating a range of recovery efficiencies. For instance, a method using dichloromethane-based extraction followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) for vegetables showed average recovery rates between 81% and 96%. researchgate.netakjournals.com The reproducibility of this method was high, with relative standard deviations (RSDs) at or below 9%. researchgate.netakjournals.com
In another study focusing on the analysis of this compound in soil, a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method coupled with QuEChERS extraction yielded recoveries ranging from 82% to 102%. scientific.net This method also demonstrated excellent precision, with an RSD of less than 4.0%. scientific.net For potatoes, an HPLC-UV method reported average recovery rates of 77% to 92% at fortification levels between 0.01 and 1.0 mg/kg. fao.org
The data below summarizes the recovery and reproducibility findings for this compound in various matrices from different analytical studies.
| Matrix | Analytical Method | Spiking Level | Average Recovery (%) | Reproducibility (RSD %) | Source |
|---|---|---|---|---|---|
| Tomato | GC-MS/MS | 10 µg/kg | 87% | 6% | researchgate.net |
| Tomato | GC-MS/MS | 100 µg/kg | 96% | 2% | researchgate.net |
| Cucumber | GC-MS/MS | 10 µg/kg | 81% | 9% | researchgate.net |
| Onion | GC-MS/MS | 10 µg/kg | 91% | 6% | researchgate.net |
| Soil | LC-MS/MS | Not Specified | 82% - 102% | <4.0% | scientific.net |
| Potatoes | HPLC-UV | 0.01 - 1.0 mg/kg | 77% - 92% | Not Specified | fao.org |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are fundamental in determining the sensitivity of an analytical method for residue analysis.
For this compound, various analytical techniques have established low LODs and LOQs, enabling the detection of trace amounts in diverse samples. A method for determining this compound in drinking and surface water by LC-MS/MS established a validated LOQ of 0.05 µg/kg for each isomer, with the LOD set at 0.01 µg/kg. epa.gov In the analysis of animal and fishery products, an LC-MS/MS method achieved a limit of quantification of 0.01 mg/kg. mhlw.go.jp
A study employing GC-MS/MS for the analysis of vegetables such as tomatoes, cucumbers, and onions reported LOD and LOQ values below 10 µg/kg for all three matrices. researchgate.netakjournals.com For soil samples analyzed via LC-MS/MS, the LOD for this compound was found to be 0.004 mg/kg. scientific.net
The following table presents the LOD and LOQ values for this compound determined by various analytical methods in different matrices.
| Matrix | Analytical Method | LOD | LOQ | Source |
|---|---|---|---|---|
| Water | LC-MS/MS | 0.01 µg/kg | 0.05 µg/kg | epa.gov |
| Tomato | GC-MS/MS | 1.6 µg/kg | 5.2 µg/kg | researchgate.net |
| Cucumber | GC-MS/MS | 2.1 µg/kg | 7.0 µg/kg | researchgate.net |
| Onion | GC-MS/MS | 1.6 µg/kg | 5.3 µg/kg | researchgate.net |
| Soil | LC-MS/MS | 0.004 mg/kg | Not Specified | scientific.net |
| Animal & Fishery Products | LC-MS or LC-MS/MS | Not Specified | 0.01 mg/kg | mhlw.go.jp |
Inter-laboratory Comparison Studies for Method Accuracy
Inter-laboratory comparison studies, also known as proficiency tests, are a crucial component of quality assurance for analytical laboratories. fapas.com They involve multiple laboratories analyzing the same homogenous sample to assess the accuracy and comparability of their results. This process allows for an independent evaluation of a laboratory's performance and the reliability of the analytical methods they employ. fapas.com
Participation in proficiency testing is often a requirement for laboratory accreditation and provides confidence in the analytical data being generated. rapidmicrobiology.com Organizations such as AOAC International, Fapas, and TestQual provide proficiency testing programs for pesticide residues in various food and environmental matrices. fapas.comaoac.orgtestqual.com
In the context of this compound, a study developing an HPLC method for its simultaneous determination with chlorothalonil (B1668833) in pesticide formulations evaluated the method's accuracy through an inter-laboratory comparison (ILC). researchgate.net The performance in such studies is often evaluated using a z-score, which indicates how far a result is from the consensus value. The results from this ILC showed z-score values of less than 2, which is generally considered a satisfactory performance, thereby confirming the accuracy of the developed method. researchgate.net
Structure Activity Relationships Sar and Synthetic Approaches
Computational and Crystallographic Studies in Fungicide Design
The development and optimization of fungicides like dimethomorph (B118703) have been significantly advanced by computational and crystallographic studies. These methods provide critical insights into the molecular interactions and structural features that govern fungicidal activity, guiding the design of more effective and specific agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound and its analogs, QSAR studies have been instrumental in understanding the structural requirements for potent fungicidal action.
Researchers have developed 3D-QSAR models to analyze the relationship between the structure of various derivatives and their fungicidal activity. nih.gov These models have highlighted the importance of specific electrostatic and steric fields in enhancing the efficacy against pathogens like Pseudoperonospora cubensis. nih.gov For instance, a study on pyrazole-5-carboxamide derivatives, which are analogs of this compound, established a reliable 3D-QSAR model that demonstrated the crucial role of electrostatic and steric properties in improving fungicidal activity. nih.gov Another study focusing on longifolene-derived diacylhydrazine compounds also utilized 3D-QSAR to understand the influence of different substituents on antifungal activity. acs.org
QSAR models have also been employed to predict the anti-androgenic activity of pesticides, including this compound. psu.edunih.gov These models help in filtering and prioritizing compounds for further testing based on their predicted biological interactions. psu.edunih.gov The Hansch model, a linear QSAR model, has been used to correlate biological activity with physicochemical properties, demonstrating its utility in predicting the enantiomeric enrichment factor during biodegradation. researchgate.net
The insights gained from QSAR studies provide a rational basis for designing new fungicide candidates with improved activity and selectivity. By identifying the key molecular features that contribute to fungicidal efficacy, chemists can synthesize novel compounds with optimized properties.
X-Ray Crystallographic Analysis for Stereochemical Understanding
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been crucial for understanding the stereochemistry of this compound and its analogs, which is essential for their fungicidal activity. researchgate.netresearchgate.net
The this compound molecule contains a mixture of E and Z isomers, and it is known that only the Z isomer possesses fungicidal activity. nih.govfao.org X-ray diffraction studies provide the definitive structural data to distinguish between these isomers and to understand their conformational properties. researchgate.netresearchgate.netdoaj.org
A study on the crystal structure of the (E)-isomer of this compound revealed the dihedral angles between the central chlorophenyl ring and the terminal benzene (B151609) and morpholine (B109124) rings to be 71.74 (6)° and 63.65 (7)°, respectively. doaj.orgresearchgate.net The crystal structure is stabilized by C—H⋯O hydrogen bonds and weak Cl⋯π interactions. doaj.orgresearchgate.net Such detailed structural information is invaluable for understanding how the molecule interacts with its biological target. researchgate.netresearchgate.net
Crystallographic data for this compound has been reported with the following unit cell parameters: a=8.593(5) Å, b=11.220(5)Å, c=11.712 (5) Å, α=63.50 (5)°, β=72.17 (5)°, and γ=85.39(5)°. researchgate.netresearchgate.net The crystal system is triclinic with the space group P-1. researchgate.netresearchgate.net
Furthermore, X-ray crystallography has been used to study the inclusion complexes of this compound with cyclodextrins, which can enhance its water solubility and fungicidal activity. researchgate.net These studies have shown that the Z-isomer of this compound forms a complex with β-cyclodextrin, with the phenyl ring containing the chlorine atom entering the cavity of the cyclodextrin. researchgate.net
The combination of QSAR modeling and X-ray crystallography provides a comprehensive understanding of the structure-activity relationships of this compound. nih.govresearchgate.netresearchgate.net This knowledge is critical for the rational design of new and improved fungicides with enhanced efficacy and better environmental profiles.
Table of Crystallographic Data for (E)-Dimethomorph:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.593(5) |
| b (Å) | 11.220(5) |
| c (Å) | 11.712 (5) |
| α (°) | 63.50 (5) |
| β (°) | 72.17 (5) |
| γ (°) | 85.39(5) |
| Dihedral angle (chlorophenyl-benzene) | 71.74 (6)° |
| Dihedral angle (chlorophenyl-morpholine) | 63.65 (7)° |
| Data sourced from multiple crystallographic studies. researchgate.netresearchgate.netdoaj.orgresearchgate.net |
Ecological Interactions and Environmental Impact
Impact on Soil Microbial Communities
The soil microbiome, a complex community of bacteria, fungi, and other microorganisms, is fundamental to soil health and fertility. The application of fungicides like dimethomorph (B118703) can inadvertently disrupt this delicate balance, leading to a cascade of ecological effects.
Effects on Bacterial Diversity and Abundance
Table 1: Effect of this compound on Soil Bacterial Diversity and Metabolism
| Treatment | Parameter | Observation | Timeframe | Citation |
|---|---|---|---|---|
| High Dose this compound | Bacterial Diversity | Increased | Day 28 | nih.gov |
| Individual this compound | OTUs | Decreased | Short-term | nih.gov |
| Recommended Dose this compound | Soil Metabolism (AWCD) | Slight increase, then recovery | Short-term (slight increase), recovery within 2 months | nih.gov |
| 100x Recommended Dose this compound | Soil Metabolism (AWCD) | Increased on some sampling days | Intermittent | nih.gov |
Influence on Nitrogen Cycling Processes (Nitrification, Ammonification)
The nitrogen cycle is a critical biogeochemical process largely mediated by soil microorganisms. This compound, particularly in combination with other fungicides, has been shown to influence key nitrogen transformation pathways. When applied as a mixture with mancozeb (B1675947), it has been found to increase the rate of ammonification, the process by which organic nitrogen is converted to ammonium. nih.gov Conversely, the same mixture has been associated with a decrease in the populations of nitrifying bacteria and lower concentrations of nitrate (B79036) in the soil. nih.gov Another study reported that a combination of this compound and mancozeb did not significantly affect soil nitrification and ammonification at rates up to ten times the maximum recommended application, with only transitory differences observed. frontiersin.org Some research suggests that this compound can impact the bacteria involved in the nitrogen cycle, affecting both nitrification and ammonification. nih.gov
Response of Specific Microbial Phyla and Families
The application of this compound elicits varied responses from different microbial taxa. Core phyla in vineyard soil, including Acidobacteria, Actinobacteria, and Proteobacteria, have been identified as key responders to pesticide treatments that include this compound. nih.gov At the family level, the individual application of this compound has been shown to significantly decrease the relative abundance of Bacillaceae on day 7 post-application. researchgate.net This family is known to play a role in the cycling of carbon, nitrogen, sulfur, and phosphorus. researchgate.net In contrast, the abundance of the bacterial family Gaiellaceae was significantly increased by this compound treatment on the same day. nih.govresearchgate.net Members of this family, such as Gaiella occulta, are capable of reducing soil nitrate. nih.gov Furthermore, a high dosage of this compound has been shown to inhibit the phylum Latescibacteria, which is involved in the degradation of various organic compounds. nih.gov
Table 2: Response of Specific Microbial Taxa to this compound Application
| Microbial Taxon | Phylum/Family | Effect of this compound | Observation Period | Citation |
|---|---|---|---|---|
| Acidobacteria | Phylum | Key responder in pesticide-treated soil | Not specified | nih.gov |
| Actinobacteria | Phylum | Key responder in pesticide-treated soil | Not specified | nih.gov |
| Proteobacteria | Phylum | Key responder in pesticide-treated soil | Not specified | nih.gov |
| Bacillaceae | Family | Significant decrease in relative abundance | Day 7 | researchgate.net |
| Gaiellaceae | Family | Significant increase in relative abundance | Day 7 | nih.govresearchgate.net |
| Latescibacteria | Phylum | Inhibition at high dosage | Day 7 | nih.gov |
Ecosystem-Level Studies of this compound and Co-Exposed Pesticides
In modern agricultural practices, it is common to apply multiple agrochemicals simultaneously in what is known as tank-mixing. nih.gov This practice necessitates an understanding of the synergistic or antagonistic effects of these chemical mixtures on the environment.
Effects of Tank-Mixing with Other Agrochemicals (e.g., Imidacloprid)
Studies on the co-exposure of this compound and the insecticide imidacloprid in vineyard soils have provided valuable insights into the ecosystem-level impacts of tank-mixing. nih.gov Research has shown that while individual applications of these pesticides can have distinct effects, their combined application can lead to complex interactions. nih.gov
At recommended dosages, the co-exposure of this compound and imidacloprid led to a decrease in soil metabolic activity (AWCD) on day 7, but this effect was not significantly different from the control by day 63, indicating a potential for recovery. nih.gov Interestingly, the adverse effects of imidacloprid on certain bacterial groups, such as Gemmatimonadetes, were found to be alleviated in the presence of this compound. nih.gov It is hypothesized that the metabolites from this compound or the dead fungi it targets may serve as a carbon source for the soil microbial community, thereby masking the individual effects of imidacloprid. nih.gov
Table 3: Summary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Imidacloprid |
Long-Term Ecological Repercussions on Non-Target Organisms
Effects on Soil Biota:
Effects on Aquatic Life:
This compound is recognized as toxic to aquatic organisms, with assessments indicating a high risk, particularly for uses in permanent greenhouse structures nih.govcanada.ca. Chronic exposure poses a moderate risk to both fish and aquatic invertebrates like Daphnia herts.ac.uk. This has led regulatory agencies to require risk-reduction measures such as buffer zones around water bodies and restrictions on the discharge of contaminated effluent from greenhouses canada.ca.
Effects on Terrestrial Vertebrates:
Mammals: A significant long-term risk to mammals has been identified for all representative field uses of this compound nih.gov. This is primarily linked to its classification as an endocrine disruptor, which can interfere with hormonal systems nih.gov.
Birds: The long-term risk to birds is generally considered low to moderate nih.govherts.ac.uk. While acute toxicity is low, chronic exposure may pose a slight risk, particularly under scenarios where birds feed exclusively on treated food items like short grass epa.govregulations.gov.
| Organism | Test Type | Endpoint | Value | Reference |
|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | Acute (96 hr) | LC50 | 6.8 mg/L | orst.edu |
| Fish (General) | Chronic | Risk | Moderate | herts.ac.uk |
| Daphnia magna (Water flea) | Chronic | Risk | Moderate | herts.ac.uk |
| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | >2000 mg/kg | orst.edu |
| Mallard Duck (Anas platyrhynchos) | Subacute Dietary (8 day) | LC50 | >5300 ppm | nih.gov |
| Birds (General) | Chronic | Risk | Moderate | herts.ac.uk |
| Earthworms (Eisenia fetida) | Chronic | Risk | Moderate | herts.ac.uk |
Broader Environmental Considerations
Persistence and Degradation:
This compound is characterized as moderately persistent in both soil and water environments herts.ac.uk. Its degradation is primarily driven by microbial metabolism epa.gov. In aerobic soil, reported half-lives range from 11.5 to 117 days epa.govnih.gov. The compound is stable against hydrolysis and does not readily photodegrade in soil epa.gov. Due to its hydrolytic stability, it can potentially remain stable for extended periods in the absence of sunlight frontiersin.orgnih.gov.
Mobility and Transport:
There are conflicting reports regarding the mobility of this compound in soil. Some studies classify it as moderately mobile, with Koc values between 290 and 566 ml/g, suggesting a potential to leach into groundwater epa.gov. Conversely, other data indicates low to medium mobility, and one estimate suggests it has no mobility based on a high Koc value of 5690 nih.govorst.edunih.gov. This variability may be influenced by differences in soil properties such as organic matter content nih.gov. Due to the potential for leaching, label statements indicating this possibility are required in some regions canada.ca. In aquatic systems, it is expected to adsorb to suspended solids and sediment nih.gov.
Bioaccumulation:
The potential for this compound to bioaccumulate in aquatic organisms is considered low nih.govsemanticscholar.org. This is supported by an estimated bioconcentration factor (BCF) of 27 and a log Pow of 2.63-2.73, which suggest it is not likely to build up in the tissues of organisms nih.govfao.org. Studies have found no evidence of accumulation semanticscholar.org.
Impact on Biodiversity:
| Parameter | Value | Comment | Reference |
|---|---|---|---|
| Aerobic Soil Half-life | 11.5 - 117 days | Considered moderately persistent. Degradation is primarily microbial. | epa.govnih.gov |
| Hydrolysis | Stable | Does not readily degrade in water via hydrolysis. | epa.gov |
| Soil Adsorption Coefficient (Koc) | 290 - 5690 ml/g | Mobility ranges from moderate to immobile, depending on the study and soil type. | epa.govnih.gov |
| Bioconcentration Factor (BCF) | ~27 (estimated) | Low potential for bioaccumulation in aquatic organisms. | nih.gov |
| Log Pow (Octanol-Water Partition Coefficient) | 2.63 - 2.73 | Indicates a low potential for bioaccumulation. | fao.org |
Regulatory Science and Risk Assessment Frameworks
Global Regulatory Status and Re-evaluation Decisions
The regulatory status of the fungicide dimethomorph (B118703) varies significantly across different international jurisdictions, reflecting diverse risk assessment frameworks and regulatory endpoints.
European Union: The European Commission has decided not to renew the approval of this compound. agrinfo.euagrinfo.eucolead.link This decision was based on concerns regarding its potential for reproductive toxicity and endocrine-disrupting properties in humans and mammals, as identified by the European Food Safety Authority (EFSA). agrinfo.euagrinfo.eu Consequently, European Union member states are required to withdraw authorizations for plant protection products containing this compound. agrinfo.euagrinfo.euagropages.com The non-renewal is anticipated to result in a lowering of the maximum residue levels (MRLs) for this compound on all products to between 0.01 and 0.05 mg/kg in 2025. agrinfo.euagrinfo.eucolead.link Existing stocks of products with this compound can be used by EU farmers until May 2025. agrinfo.euagropages.com This regulatory action could impact the export of various fruits, vegetables, and spices to the EU. agrinfo.euagrinfo.eu
United States: The U.S. Environmental Protection Agency (EPA) has registered this compound for use on a variety of agricultural crops. regulations.gov The EPA established tolerances for this compound residues on various commodities and has concluded that there is a reasonable certainty of no harm from aggregate exposure to these residues. federalregister.govepa.gov The agency has classified this compound as "not likely to be carcinogenic to humans." federalregister.govepa.gov The EPA's registration review process for this compound is ongoing, and a final decision will be made after the completion of an Endangered Species Act assessment and an endocrine disruptor screening program determination. regulations.gov
Canada: Health Canada's Pest Management Regulatory Agency (PMRA) has determined that the continued registration of products containing this compound is acceptable. canada.ca Following a re-evaluation, the PMRA concluded that with the implementation of revised label directions and risk mitigation measures, the use of this compound products meets current standards for the protection of human health and the environment. canada.ca These measures include updated label statements, restricted entry intervals, and buffer zones. canada.ca The PMRA has also established maximum residue limits for this compound on certain crops, such as leaf lettuce. agropages.com
Australia: this compound is acceptable for use in Australia. publications.gc.ca
Codex Alimentarius: The Codex Alimentarius Commission, a joint body of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), has established numerous Maximum Residue Limits (MRLs) for this compound in various commodities. fao.org These international standards are considered by countries like the United States when setting their own national tolerances. federalregister.gov
The following table provides a summary of the regulatory status of this compound in different regions.
| Regulatory Body | Region/Country | Status | Key Decisions and Considerations |
| European Commission | European Union | Non-renewal of approval agrinfo.euagrinfo.eucolead.link | Concerns over reproductive toxicity and endocrine disruption. agrinfo.euagrinfo.eu MRLs to be lowered. agrinfo.euagrinfo.eucolead.link |
| Environmental Protection Agency (EPA) | United States | Registered regulations.gov | Tolerances established; classified as "not likely to be carcinogenic." federalregister.govepa.gov Registration review ongoing. regulations.gov |
| Pest Management Regulatory Agency (PMRA) | Canada | Continued registration canada.ca | Acceptable with revised label directions and risk mitigation measures. canada.ca |
| Australian Pesticides and Veterinary Medicines Authority (APVMA) | Australia | Acceptable for use publications.gc.ca | - |
| Codex Alimentarius Commission | International | MRLs established fao.org | Provides international standards for residues in food. fao.org |
Scientific Data Requirements for Pesticide Registration
The registration of a pesticide like this compound is a rigorous, science-based process that requires a comprehensive set of data to be submitted by the manufacturer to regulatory authorities such as the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO). epa.govwho.int This data is essential for a thorough evaluation of the potential risks to human health and the environment. epa.gov The specific data requirements can vary depending on the pesticide's type, intended use, and the jurisdiction, but generally cover the following key areas. fao.org
Core Data Requirements for Pesticide Registration:
Product Chemistry: This includes detailed information on the physical and chemical properties of the active ingredient and the formulated product. orst.edu Data on identity, composition, and basic characteristics like boiling point and flammability are required to understand the substance and inform storage and handling. epa.govorst.edu
Product Performance/Efficacy: Manufacturers must provide data demonstrating that the pesticide is effective against the target pests it claims to control. orst.edu For public health pests, more extensive data may be necessary. orst.edu
Toxicology (Hazard to Humans and Domestic Animals): A suite of toxicological studies is required to assess the potential for adverse health effects in humans and domestic animals. orst.edu These tests evaluate acute (short-term) and chronic (long-term) toxicity through various exposure routes, including oral, dermal, and inhalation. orst.edu
Hazard to Non-target Organisms: Data must be submitted to evaluate the risks to wildlife, fish, and plants that are not the intended targets of the pesticide. epa.govorst.edu This involves a tiered system of testing, starting with laboratory studies and potentially progressing to field studies to assess effects on various organisms. epa.gov
Environmental Fate: This area of study examines how the pesticide behaves in the environment, including how quickly it breaks down and its potential to move into soil or water. orst.edu These data are crucial for assessing risks to water quality and non-target species. orst.edu
Residue Chemistry: For pesticides used on food crops, data on the residues that may remain in or on the food are required. epa.gov This information is used to establish maximum residue limits (MRLs) or tolerances. epa.gov
Exposure Studies:
Post-Application Exposure: These studies measure the potential exposure to workers who enter treated areas after a pesticide application. orst.edu
Applicator/User Exposure: Data is collected to assess the exposure levels for individuals who mix, load, and apply the pesticide. orst.edu
The following table outlines the general categories of scientific data required for pesticide registration.
| Data Category | Purpose | Examples of Studies |
| Product Chemistry | To identify and characterize the pesticide substance. | Identity of materials, physical and chemical properties. epa.govorst.edu |
| Product Performance | To demonstrate effectiveness against target pests. | Efficacy trials. orst.edu |
| Toxicology | To assess potential harm to humans and domestic animals. | Acute and chronic toxicity studies (oral, dermal, inhalation). orst.edu |
| Non-target Organism Hazard | To evaluate risks to wildlife, fish, and plants. | Acute and chronic toxicity to birds, fish, invertebrates, and plants. epa.gov |
| Environmental Fate | To determine the pesticide's behavior in the environment. | Studies on degradation, mobility, and dissipation in soil and water. orst.edu |
| Residue Chemistry | To quantify pesticide residues in food and feed. | Residue trials on treated crops. epa.gov |
| Exposure Assessment | To estimate human exposure during and after application. | Applicator exposure monitoring, dislodgeable foliar residue studies. orst.edu |
Role of this compound in Sustainable Crop Protection Programs
This compound plays a significant role in sustainable crop protection strategies, primarily through its integration into Integrated Pest Management (IPM) programs and its utility in fungicide resistance management. hebeihontai.compomais.commarketresearchintellect.com
Integrated Pest Management (IPM): this compound's compatibility with IPM practices is a key aspect of its contribution to sustainable agriculture. hebeihontai.commarketresearchintellect.com IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are made with the goal of removing only the target organism. This compound, with its specific mode of action against oomycete fungi, can be a valuable tool within an IPM framework. pomais.com Its minimal impact on many beneficial organisms supports the ecological balance that IPM aims to preserve. pomais.com
Fungicide Resistance Management: The development of resistance in fungal populations is a major challenge in modern agriculture. croplife.org.au To prolong the effectiveness of fungicides, resistance management strategies are crucial. croplife.org.au These strategies often involve rotating or tank-mixing fungicides with different modes of action. croplife.org.aufrac.info this compound belongs to the Carboxylic Acid Amide (CAA) group of fungicides (FRAC Code 40), which act by inhibiting phospholipid biosynthesis and cell wall deposition. frac.info By incorporating this compound into a spray program that alternates with fungicides from different chemical groups, growers can reduce the selection pressure on any single mode of action, thereby delaying the development of resistant fungal strains. croplife.org.aufrac.info The Fungicide Resistance Action Committee (FRAC) provides specific guidelines for the use of CAA fungicides to minimize resistance risk. frac.info
Contributions to Sustainable Agriculture:
Targeted Action: this compound's high efficacy against specific oomycete diseases like downy mildew and late blight allows for targeted control, reducing the need for broad-spectrum fungicides that can have a greater impact on non-target organisms. pomais.commarketresearchintellect.comhebeihontai.com
Reduced Applications: Its systemic and translaminar activity provides long-lasting protection within the plant, which can reduce the number of applications needed throughout a growing season. pomais.comhebeihontai.comkingelong.com.vn
Maintaining Crop Health and Yield: By effectively controlling devastating diseases, this compound helps to ensure crop health and productivity, which is a fundamental component of sustainable food production. hebeihontai.comhebeihontai.com
Compatibility: It can be combined with other fungicides, enhancing its efficacy and broadening the spectrum of control while also managing resistance. kingelong.com.vn
The following table summarizes the role of this compound in sustainable crop protection.
| Aspect of Sustainability | Contribution of this compound |
| Integrated Pest Management (IPM) | Compatible with IPM practices due to its targeted action and minimal impact on many beneficials. hebeihontai.compomais.com |
| Fungicide Resistance Management | Used in rotation or mixtures with other fungicide groups to delay resistance development. croplife.org.aufrac.info |
| Environmental Stewardship | Targeted action reduces the need for broad-spectrum fungicides. pomais.commarketresearchintellect.com Long-lasting protection can lead to fewer applications. pomais.comhebeihontai.com |
| Economic Viability | Protects crop yields from significant losses due to disease, ensuring economic sustainability for growers. hebeihontai.comhebeihontai.com |
Q & A
Basic Research Questions
Q. What experimental designs are recommended to assess dimethomorph’s endocrine-disrupting effects in animal models?
- Methodological Answer : Use standardized OECD guideline studies (e.g., extended one-generation reproductive toxicity study, OECD TG 443) to evaluate anti-androgenic effects. Key endpoints include prostate weight reduction, histopathological changes (fibrosis, prostatitis), delayed preputial separation, and altered anogenital distance in male rats or dogs. Incorporate in vitro assays like the yeast androgen screening (YAS) assay to confirm androgen receptor antagonism . Dose-response relationships should be established using at least three dose levels, with controls for species-specific variability.
Q. How can researchers quantify this compound residues in agricultural crops, and what factors influence dissipation rates?
- Methodological Answer : Employ QuEChERS extraction followed by HPLC-MS/MS for high sensitivity and selectivity in residue analysis. Field dissipation studies should follow first-order kinetics, with half-life calculations based on repeated sampling over time. Key factors include crop type (e.g., lychee vs. potatoes), soil organic matter content, and climatic conditions (e.g., tropical vs. temperate). For example, this compound’s half-life in pepper under field conditions ranges from 2–7 days .
Q. What models are used to predict this compound’s environmental mobility and persistence?
- Methodological Answer : Use the SCI-GROW model for groundwater risk assessment, which incorporates Freundlich adsorption coefficients (Koc = 290–566 mL/g) to estimate leaching potential. For surface water, apply the GENEEC model to simulate acute (peak concentration: 28 ppb) and chronic (56-day concentration: 24 ppb) exposure scenarios. Soil persistence is modeled via aerobic half-lives (66–117 days) and anaerobic degradation pathways (e.g., mono-desmethyl metabolites) .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s anti-androgenic mode of action at the molecular level?
- Methodological Answer : Combine in vitro reporter gene assays (e.g., MDA-kb2 cells) with molecular docking simulations to identify interactions with the androgen receptor (AR) ligand-binding domain. Validate findings using ToxCast data (e.g., AR antagonism) and compare with in vivo outcomes like testicular hyperplasia or adenoma incidence in rats. Dose thresholds for adversity (NOAEL/LOAEL) should be derived from multi-species studies .
Q. What methodologies resolve contradictions in this compound’s toxicity when co-formulated with other pesticides (e.g., mancozeb)?
- Methodological Answer : Conduct comparative toxicity assays (e.g., rainbow trout LC50 tests) to isolate this compound’s contribution from synergistic effects. For Acrobat® (this compound + mancozeb), use concentration addition models to attribute toxicity (e.g., LC50 = 0.03 ppm for this compound vs. 0.26 ppm for mancozeb). Analyze metabolite profiles via GC-ECD to identify interaction byproducts .
Q. How can researchers determine adversity thresholds for endocrine disruption using this compound case studies?
- Methodological Answer : Apply benchmark dose (BMD) modeling to datasets from EOGRTS, focusing on endpoints like prostate weight reduction and delayed sexual maturation. Thresholds are validated using statistical significance (p < 0.05) and biological plausibility (e.g., histopathology concordance). For this compound, adversity thresholds are identified at LOAEL = 9.4 mg/kg/day in rats, with a steep dose-response gradient .
Q. What advanced analytical techniques characterize this compound’s degradation products under environmental or oxidative conditions?
- Methodological Answer : Use SPME/GC-MS to identify ozonolysis byproducts like 4-chlorophenyl 3,4-dimethoxyphenyl methanone (CPMPM). Kinetic studies under controlled O3 exposure (e.g., rate constant = 2.1 × 10⁻¹⁹ cm³/molecule/s for E-isomer) quantify degradation pathways. For soil metabolites, apply isotopic labeling (¹⁴C-dimethomorph) to track demethylation and morpholine ring oxidation .
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
